N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0698299
InChI:
InChI=1S/C17H19N5O3/c1-10(2)8-25-13-6-4-5-12(7-13)15(23)21-14-11(3)20-17-18-9-19-22(17)16(14)24/h4-7,9-10H,8H2,1-3H3,(H,21,23)(H,18,19,20)
SMILES:
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C
Molecular Formula:
C17H19N5O3
Molecular Weight:
341.4 g/mol
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-isobutoxybenzamide
CAS No.:
Cat. No.: VC0698299
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(2-methylpropoxy)benzamide |
| Standard InChI | InChI=1S/C17H19N5O3/c1-10(2)8-25-13-6-4-5-12(7-13)15(23)21-14-11(3)20-17-18-9-19-22(17)16(14)24/h4-7,9-10H,8H2,1-3H3,(H,21,23)(H,18,19,20) |
| Standard InChI Key | OZKYCAFCRSYISJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
| Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator